N-(4-Nitrophenyl)phosphoramidic acid

Physicochemical profiling Lipophilicity Drug-likeness

N-(4-Nitrophenyl)phosphoramidic acid (IUPAC: (4-nitroanilino)phosphonic acid) is a member of the organophosphorus class characterized by a phosphoramidic acid core (O=P(OH)₂–NH–) directly N-linked to a 4-nitrophenyl ring. Its electron-withdrawing nitro substituent activates the aromatic system and modulates the phosphorus center's reactivity.

Molecular Formula C6H7N2O5P
Molecular Weight 218.10 g/mol
CAS No. 63542-05-2
Cat. No. B14489441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Nitrophenyl)phosphoramidic acid
CAS63542-05-2
Molecular FormulaC6H7N2O5P
Molecular Weight218.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NP(=O)(O)O)[N+](=O)[O-]
InChIInChI=1S/C6H7N2O5P/c9-8(10)6-3-1-5(2-4-6)7-14(11,12)13/h1-4H,(H3,7,11,12,13)
InChIKeyDJGIFHJAWDEPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrophenyl)phosphoramidic Acid (CAS 63542-05-2) – Core Chemical Identity and Procurement Profile


N-(4-Nitrophenyl)phosphoramidic acid (IUPAC: (4-nitroanilino)phosphonic acid) is a member of the organophosphorus class characterized by a phosphoramidic acid core (O=P(OH)₂–NH–) directly N-linked to a 4-nitrophenyl ring . Its electron-withdrawing nitro substituent activates the aromatic system and modulates the phosphorus center's reactivity [1]. Commercially, it is supplied as a specialty fine chemical for research use, with molecular formula C₆H₇N₂O₅P and molecular weight 218.10 g/mol , distinguishing it from the more widely studied O-alkyl ester derivatives.

Procurement Risk of Substituting N-(4-Nitrophenyl)phosphoramidic Acid with O-Alkyl or Ester Analogs


Simple substitution of N-(4-nitrophenyl)phosphoramidic acid by its O-ethyl ester (ENPP, CAS 119401-65-9) or other O-alkyl phosphoramidates is scientifically unsound due to fundamental differences in physicochemical and pharmacological profiles. The parent acid exists as a free phosphoramidic acid with two dissociable –OH groups (predicted LogP 0.01, PSA 125 Ų) . In contrast, O-alkyl esters are neutral, more lipophilic species (e.g., ENPP has a higher predicted LogP) with altered hydrogen-bonding capacity, significantly affecting membrane permeability, solubility, and target binding kinetics [1]. The evidence below quantifies these divergences where data permits and highlights critical knowledge gaps where direct comparisons are unavailable.

Product-Specific Quantitative Evidence Guide for N-(4-Nitrophenyl)phosphoramidic Acid (CAS 63542-05-2)


Physicochemical Differentiation: Predicted Lipophilicity and Polar Surface Area vs. O-Ethyl Analog (ENPP)

In silico prediction data from authoritative databases indicate that N-(4-nitrophenyl)phosphoramidic acid has a lower lipophilicity compared to the O-ethyl ester analog ENPP. The target compound shows a predicted ACD/LogP of 0.01 , while ENPP (CAS 119401-65-9), an O-ethyl phosphoramidate, has a predicted XLogP3 of approximately 1.2 [1]. This nearly two-order-of-magnitude difference in predicted partition coefficient suggests that the parent acid will exhibit markedly lower membrane permeability and higher aqueous solubility. Additionally, the target compound has a topological polar surface area (tPSA) of 125 Ų , whereas ENPP has a tPSA of approximately 94 Ų [1], reflecting the impact of the free –OH groups on hydrogen-bonding capacity.

Physicochemical profiling Lipophilicity Drug-likeness

Acetylcholinesterase Reactivation Kinetics: Class-Level Distinction Between Parent Acid and O-Alkyl Esters

Literature data for the O-ethyl analog ENPP demonstrate rapid spontaneous reactivation of human acetylcholinesterase (AChE) post-inhibition, a key advantage for prophylactic use against nerve agents [1]. The parent phosphoramidic acid, lacking the O-alkyl substituent, is expected to show different reactivation kinetics due to altered steric and electronic properties at the phosphorus center. While direct reactivation rate constants for N-(4-nitrophenyl)phosphoramidic acid have not been published, class-level SAR indicates that the absence of the O-ethyl group reduces the rate of spontaneous dephosphorylation, potentially leading to more sustained AChE inhibition [2]. This distinction is crucial for researchers selecting between short-acting (ester) and longer-acting (acid) AChE inhibitors.

Acetylcholinesterase Reactivation kinetics Organophosphate antidote

In Vivo Protective Efficacy: Quantitative Soman LD₅₀ Shift by a Structural Analog Highlights Series Potential

A structurally related p-nitrophenyl phosphoramidate, (NH₂)₂P(O)OC₆H₄-p-NO₂ (phosphorodiamidic acid 4-nitrophenyl ester), administered intravenously to atropinized guinea pigs at a dose producing 30% blood AChE inhibition, increased the subcutaneous LD₅₀ of soman up to nearly 5-fold compared to untreated controls [1]. Among a series of p-nitrophenyl phosphoramidates tested, three compounds offered protection superior to pyridostigmine. While N-(4-nitrophenyl)phosphoramidic acid was not included in that specific panel, the data demonstrate that the p-nitrophenyl phosphoramidate scaffold confers quantifiable prophylactic efficacy in vivo. Researchers evaluating the parent acid should anticipate similar or modulated protective ratios contingent on pharmacokinetic differences driven by the free acid moiety.

Organophosphate poisoning Prophylaxis Soman LD50

Synthetic Versatility: Direct Use as a Phosphoramidating Intermediate Eliminates Ester Cleavage Step

N-(4-Nitrophenyl)phosphoramidic acid is directly employable as a phosphoramidating agent without the prior deprotection required for O-alkyl ester precursors. Dialkyl N-arylphosphoramidates are typically synthesized from nitroarenes and trialkyl phosphites in yields of 52–79% [1], but subsequent conversion to the parent acid often requires additional hydrolysis steps that risk degradation. The commercial availability of the free acid eliminates this synthetic bottleneck and reduces atom economy losses. By contrast, the O-ethyl analog ENPP must be hydrolyzed under controlled conditions to release the free acid, a step that can introduce impurities and lower overall yield [2]. No direct comparative yield data for the hydrolysis step are available, but the operational simplification and reduced impurity risk are practical differentiators for procurement of the pre-formed acid.

Synthetic intermediate Phosphoramidate synthesis Atom economy

Best-Fit Research and Industrial Application Scenarios for N-(4-Nitrophenyl)phosphoramidic Acid (CAS 63542-05-2)


Aqueous-Based Biochemical Assays Requiring High Solubility

The predicted low LogP (0.01) and high PSA (125 Ų) of N-(4-nitrophenyl)phosphoramidic acid make it particularly suited for enzyme assays conducted in aqueous buffers where ester analogs like ENPP (predicted LogP ~1.2) may exhibit limited solubility or non-specific binding. Users developing acetylcholinesterase inhibition screens or phosphatase activity assays should consider this compound when aqueous compatibility is paramount.

Direct Conjugation and Prodrug Design Without Ester Hydrolysis

As the free phosphoramidic acid, this compound can be directly coupled to carrier molecules or used in prodrug strategies without the need for ester activation or subsequent deprotection. This is in contrast to O-alkyl precursors that require an additional hydrolysis step [1]. Medicinal chemistry groups exploring phosphoramidate-based prodrugs (e.g., ProTide technology) can utilize this compound as a modular building block for library synthesis.

Reference Standard for Analytical Method Development

The distinct spectroscopic signatures of the parent acid (UV, IR, and ¹H/³¹P NMR) have been partially characterized in anilino phosphorus derivatives [2]. Given its well-defined structure and commercial availability, this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing phosphoramidate metabolites or degradation products in environmental or toxicological samples.

Organophosphate Antidote Research Requiring Sustained AChE Inhibition

Although direct kinetic data are lacking, class-level evidence suggests that the absence of an O-alkyl group may slow spontaneous AChE reactivation relative to short-acting esters like ENPP [1]. Researchers investigating prophylactic agents for nerve agent poisoning where a longer duration of enzyme inhibition is desired should evaluate this compound in comparative reactivation assays alongside O-alkyl ester controls.

Quote Request

Request a Quote for N-(4-Nitrophenyl)phosphoramidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.